

# Application Notes and Protocols: Synthesis of N'-Benzoyl-2-methylbenzohydrazide

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## Compound of Interest

Compound Name: *n'*-Benzoyl-2-methylbenzohydrazide

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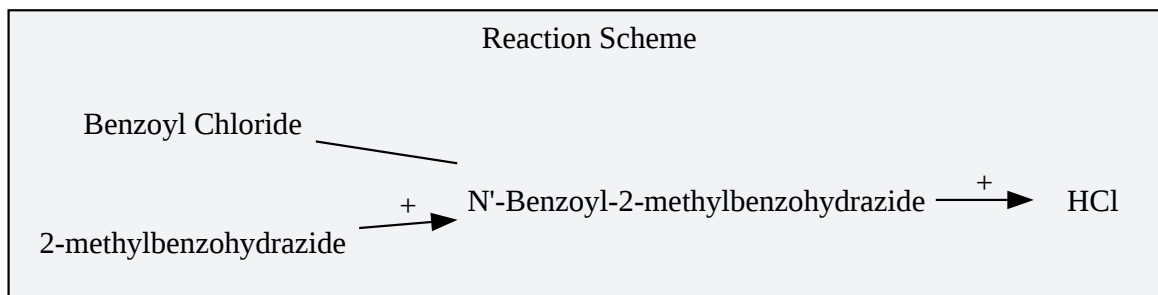
This document provides a detailed protocol for the synthesis of **N'-Benzoyl-2-methylbenzohydrazide** from 2-methylbenzohydrazide and benzoyl chloride. The procedure is based on standard acylation methods, offering a reliable route to this compound of interest for various research and development applications.

## Introduction

**N'-Benzoyl-2-methylbenzohydrazide** is a disubstituted hydrazide derivative. Compounds of this class are investigated for their potential biological activities and serve as intermediates in the synthesis of more complex molecules. The synthesis described herein involves the N-acylation of 2-methylbenzohydrazide with benzoyl chloride, a common and efficient method for forming amide bonds.

## Reaction Scheme

The synthesis proceeds via the nucleophilic acyl substitution of benzoyl chloride with 2-methylbenzohydrazide.



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Caption: Reaction scheme for the synthesis of **N'-Benzoyl-2-methylbenzohydrazide**.

## Experimental Protocol

This protocol is adapted from analogous and well-established acylation procedures.

Materials and Reagents:

- 2-methylbenzohydrazide
- Benzoyl chloride
- Triethylamine (Et<sub>3</sub>N) or Pyridine
- Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexane)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylbenzohydrazide (1.0 equivalent) in anhydrous dichloromethane (DCM).
- **Base Addition:** Add triethylamine (1.1-1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
- **Acylation:** Slowly add benzoyl chloride (1.0-1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:**
  - Quench the reaction by adding water.
  - Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO<sub>3</sub> solution, and brine.
  - Separate the organic layer and dry it over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>.
- **Purification:**
  - Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
  - Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to afford **N'-Benzoyl-2-methylbenzohydrazide** as a solid.

## Data Presentation

The following table summarizes the key quantitative data for **N'-Benzoyl-2-methylbenzohydrazide**.

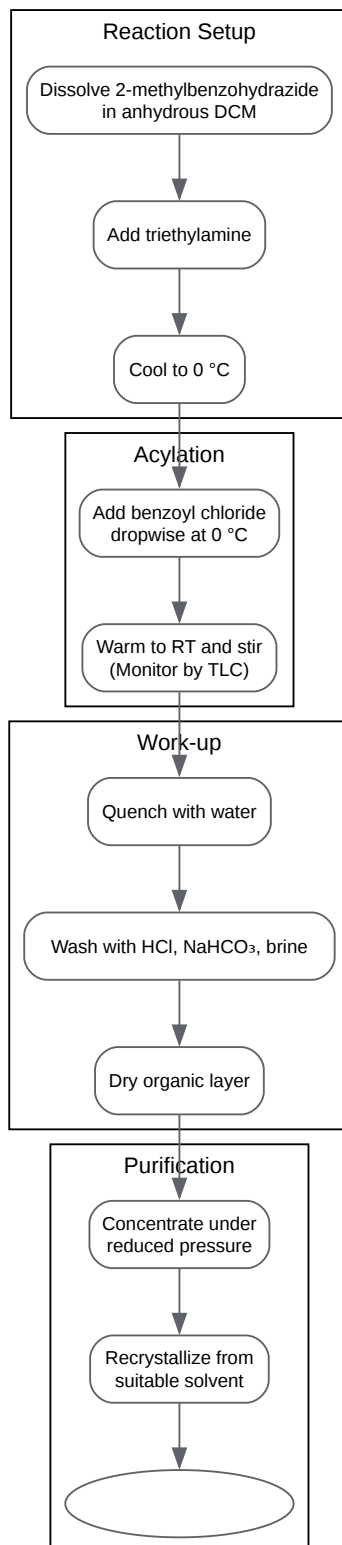
Parameter	Value	Reference
Molecular Formula	C <sub>15</sub> H <sub>14</sub> N <sub>2</sub> O <sub>2</sub>	[1]
Molecular Weight	254.29 g/mol	[1]
Melting Point	Not available	
Appearance	Solid (predicted)	
Yield	Not available	
<sup>1</sup> H NMR (predicted)	δ (ppm): 10.5-9.5 (2H, br s, NH), 8.0-7.2 (9H, m, Ar-H), 2.5 (3H, s, CH <sub>3</sub> )	
<sup>13</sup> C NMR (predicted)	δ (ppm): ~168 (C=O), ~165 (C=O), 138-127 (Ar-C), 20 (CH <sub>3</sub> )	
IR (predicted, cm <sup>-1</sup> )	~3200 (N-H), ~1680-1640 (C=O, amide I), ~1530 (N-H bend, amide II)	

Note: Experimental data for yield, melting point, and full spectroscopic analysis are not readily available in the cited literature and should be determined upon synthesis.

## Visualizations

Experimental Workflow:

## Experimental Workflow for Synthesis



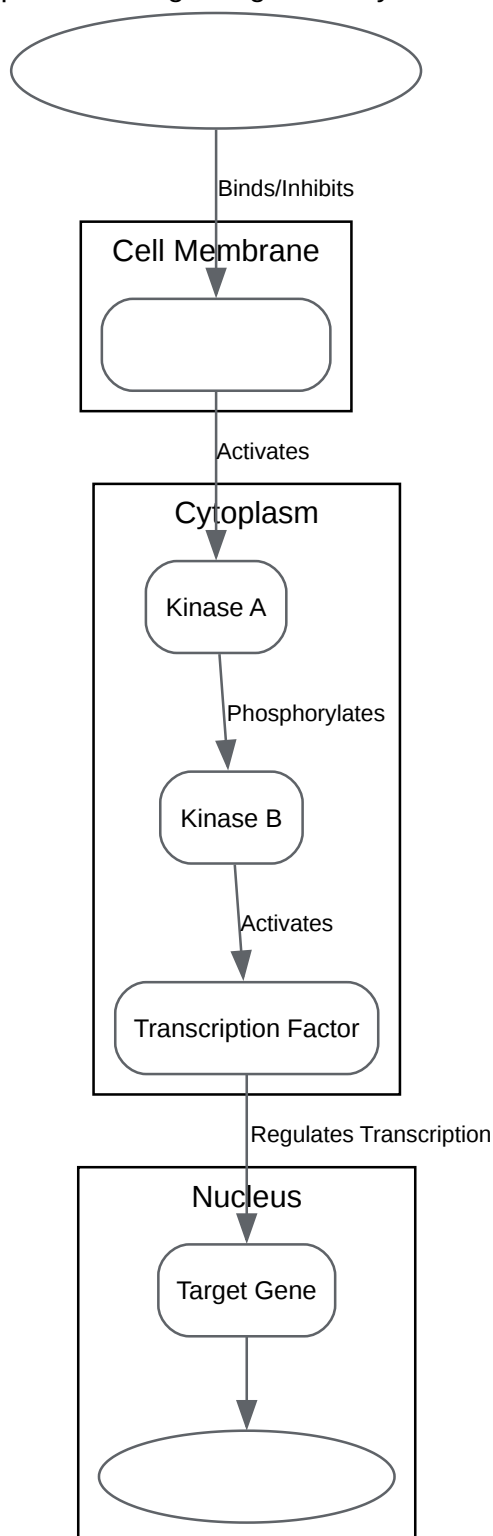
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Caption: A step-by-step workflow for the synthesis of **N'-Benzoyl-2-methylbenzohydrazide**.

Signaling Pathway (Illustrative for Potential Application):

Note: The following diagram is a hypothetical representation of how a benzohydrazide derivative might interact in a biological context, for illustrative purposes only, as the specific signaling pathway for this compound is not defined.

## Hypothetical Signaling Pathway Interaction

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Caption: Illustrative diagram of a potential signaling pathway interaction for a bioactive compound.

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## References

- 1. guidechem.com [guidechem.com]
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